3-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
3-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a benzohydrazide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Fluorescent Probes for Sensing Applications
Compounds containing benzothiazole moieties have been applied in the development of fluorescent probes for sensing metal cations and pH changes. For example, benzoxazole and benzothiazole analogs have been shown to be highly sensitive to pH changes and selective in sensing magnesium and zinc cations. These findings suggest potential applications of related compounds in designing new materials for biological and environmental sensing technologies (Tanaka et al., 2001).
Antimicrobial and Antitumor Properties
Benzothiazole derivatives have been synthesized and evaluated for their analgesic, antifungal, antibacterial, and antiproliferative activities. Some compounds exhibited promising results in these areas, indicating the potential of similar chemical entities in pharmaceutical research and development for new therapeutic agents (Vijaya Raj et al., 2007).
Molecular Docking and Biological Activity Studies
Research involving the synthesis and characterization of novel compounds, including those with benzothiazole moieties, often extends to computational studies such as DFT calculations and molecular docking. These studies aim to predict the interaction between the synthesized compounds and biological targets, providing valuable insights for the design of drugs with improved efficacy and selectivity. For instance, metal (II) complexes of synthesized ligands have been characterized and evaluated for antibacterial and antioxidant activities, demonstrating the versatile applications of these compounds in medicinal chemistry (Ekennia et al., 2017).
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to interact with various targets, including the muscarinic 4 (m4) receptor . The M4 receptor is a G protein-coupled receptor that plays a crucial role in the nervous system, influencing various physiological functions .
Mode of Action
It’s worth noting that thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the thiazole ring with various biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One study on a similar compound, ml293, reported excellent in vivo pharmacokinetic properties in rats, with low intravenous clearance and good brain exposure .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-9-6-7-12(22-2)13-14(9)23-16(18-13)20-19-15(21)10-4-3-5-11(17)8-10/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCIEGFYSLMTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
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